An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-5-nitro-1,3-thiazole
An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-5-nitro-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-dichloro-5-nitro-1,3-thiazole is a highly reactive heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its value lies primarily in its role as a versatile synthetic intermediate, or synthon, for the creation of novel, biologically active thiazole derivatives. The thiazole scaffold is a core component in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4-dichloro-5-nitro-1,3-thiazole, detailed experimental protocols for its synthesis, and a discussion of its chemical reactivity and potential applications in drug development.
Physicochemical Properties
The strategic placement of two chlorine atoms and a strong electron-withdrawing nitro group on the thiazole ring renders the molecule highly electrophilic and susceptible to nucleophilic substitution.[1] This reactivity is fundamental to its utility as a chemical building block.[1] A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Data for 2,4-dichloro-5-nitro-1,3-thiazole
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-5-nitro-1,3-thiazole | Benchchem |
| CAS Number | 107190-42-1 | [1][2] |
| Molecular Formula | C₃Cl₂N₂O₂S | [2] |
| Molecular Weight | 199.01 g/mol | [1] |
| Melting Point | 38-39 °C (recrystallized from petroleum ether) | PrepChem.com |
| Appearance | Not explicitly stated, but related nitrothiazoles are often yellow powders. | |
| Solubility | Expected to have enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF).[1] | |
| Storage Condition | 2-8°C | [2] |
Reactivity and Chemical Profile
The core chemical value of 2,4-dichloro-5-nitro-1,3-thiazole stems from its high reactivity, which makes it an excellent precursor for a diverse range of more complex molecules.[1]
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Electrophilicity : The thiazole ring is typically an electron-rich system. However, the potent electron-withdrawing effects of the two chlorine atoms and the nitro group at the C5 position combine to make the thiazole nucleus highly electron-deficient and, therefore, highly electrophilic.[1]
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Nucleophilic Substitution : This electrophilic nature makes the compound highly amenable to nucleophilic substitution reactions. Both chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups to construct complex molecular architectures.[1] The regioselectivity of these substitutions can often be controlled by tuning reaction conditions, such as temperature.[1]
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Synthetic Utility : It serves as a critical starting material for developing novel 2,4-disubstituted thiazoles. This class of compounds is recognized for significant antimicrobial and anticancer properties.[1] Researchers utilize this reagent to generate libraries of compounds for screening against resistant pathogens and for investigating structure-activity relationships (SAR).[1]
Experimental Protocols
Synthesis of 2,4-dichloro-5-nitro-1,3-thiazole
A direct nitration method has been documented to produce the title compound with high yield and purity.[1]
Materials:
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2,4-dichlorothiazole (starting material)
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98% Nitric acid (density = 1.51 g/mL)
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Ice/water mixture
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Low-boiling petroleum ether (for recrystallization)
Procedure:
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Into 2 liters of 98% strength nitric acid, while stirring and cooling to maintain a temperature between 15° and 20°C, introduce 400 g (approx. 2.6 moles) of 2,4-dichlorothiazole in portions over the course of one hour.
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After the addition is complete, discharge the reaction mixture in portions onto approximately 20 kg of an ice/water slurry with thorough stirring.
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Filter the resulting cold precipitate using suction filtration.
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Wash the filtered solid with water until it is neutral.
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Dry the product. This method reportedly yields 494 g (95.5% of theoretical yield).
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For further purification, the crude product can be recrystallized from low-boiling petroleum ether to yield crystals with a melting point of 38-39°C.
General Characterization Workflow
Following synthesis, the identity and purity of 2,4-dichloro-5-nitro-1,3-thiazole would be confirmed using standard analytical techniques.
Protocol:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹³C NMR: The spectrum is expected to show three distinct signals for the three carbon atoms of the thiazole ring. The C2 and C4 carbons, being directly attached to chlorine atoms, would exhibit significant downfield shifts. The C5 carbon, bonded to the nitro group, would also be substantially deshielded.[1]
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¹H NMR: Due to the absence of protons on the thiazole ring, the ¹H NMR spectrum of the pure compound would not show any signals, confirming the full substitution of the ring.[1]
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Mass Spectrometry (MS): Analysis by MS would be used to confirm the molecular weight of the compound (199.01 g/mol ) and its isotopic distribution pattern, which is characteristic of a molecule containing two chlorine atoms.
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Infrared (IR) Spectroscopy: An IR spectrum would be used to confirm the presence of key functional groups. Characteristic absorption bands would be expected for the C-Cl bonds, the C=N and C-S bonds within the thiazole ring, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂).
Applications in Drug Discovery
While 2,4-dichloro-5-nitro-1,3-thiazole is not typically an active pharmaceutical ingredient itself, its importance cannot be overstated. It is a foundational element for medicinal chemists to explore the chemical space of thiazole derivatives.[1] The general biological activities of the broader thiazole class are extensive and well-documented.[1]
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Antimicrobial Agents : Thiazole-containing molecules are key structural components of numerous antibacterial and antifungal drugs.[1]
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Anticancer Research : Thiazole derivatives have been shown to act as enzyme inhibitors or to induce apoptosis in cancer cells, making them a continued focus of oncology research.[1]
By providing a reactive scaffold, 2,4-dichloro-5-nitro-1,3-thiazole enables the systematic modification of the thiazole core, facilitating the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
